1-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea, commonly known as MET, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a thiourea derivative that exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Scientific Research Applications
Pronounced Anti-Proliferative Activity and Tumor Cell Selectivity
A novel class of tumor-selective compounds, including derivatives similar to 1-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea, have been identified for their pronounced anti-proliferative activity. These compounds exhibit significant tumor cell selectivity, especially against specific types of tumor cells such as leukemia/lymphoma, prostate, kidney, and hepatoma cells, while showing minimal activity against other tumor lines. This selectivity offers a promising avenue for targeted cancer therapies (Thomas et al., 2017).
Hypotensive Activity
Research on derivatives based on ethyl-4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown potential hypotensive activity. These findings suggest possible applications in developing new treatments for hypertension, thereby expanding the therapeutic scope of thiourea derivatives (Fazylov et al., 2016).
Bacterial Acetyl-CoA Carboxylase Inhibitors
Novel thiourea derivatives containing a 3-(methoxycarbonyl)thiophene pharmacophore have been synthesized and tested for their activity against various bacterial and fungal strains. These compounds have been identified as potent inhibitors of bacterial acetyl-CoA carboxylase, suggesting their potential use in developing new antibacterial agents (Vikram et al., 2021).
Antioxidant and Antimicrobial Activity
Thiazolopyrimidine, thiazolodipyrimidine, and thiazolopyrimidothiazolopyrimidine derivatives synthesized through the Biginelli reaction have exhibited moderate to good antioxidant and antimicrobial activities. These compounds offer a new direction for the development of antioxidant and antimicrobial agents, potentially addressing issues related to oxidative stress and microbial infections (Youssef & Amin, 2012).
Corrosion Inhibition Efficiency
Research on ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These findings point towards their potential industrial applications in protecting metals against corrosion, which is a critical concern in various industries (Djenane et al., 2019).
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-20-15-8-6-13(7-9-15)10-11-18-17(22)19-14-4-3-5-16(12-14)21-2/h3-9,12H,10-11H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEQQJDLXOYGCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.